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Introduction
Adenosine Triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of

molecular machines known as ATPases. These enzymes harness the energy of ATP hydrolysis

to perform critical cellular functions, including ion transport, protein folding and degradation,

DNA replication, and muscle contraction. Understanding the precise structural mechanics of

how ATPases function is paramount for basic research and for developing targeted

therapeutics.

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining

the high-resolution structures of these dynamic complexes. A key challenge in studying

ATPases is their inherent flexibility and the transient nature of their conformational states during

the ATP hydrolysis cycle. To overcome this, researchers employ non-hydrolyzable ATP analogs

to "trap" the enzyme in a specific, stable state that is amenable to structural analysis.

Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) is a widely used non-hydrolyzable ATP

analog. By replacing the oxygen atom between the β and γ phosphates with an imido group (-

NH-), AMP-PNP can bind to the nucleotide-binding domain (NBD) of an ATPase but is resistant

to hydrolysis.[1] This effectively locks the ATPase in a pre-hydrolysis, ATP-bound conformation,

allowing for the high-resolution visualization of this critical functional state.[1][2] This document

provides detailed application notes and protocols for utilizing AMP-PNP in the cryo-EM study of

ATPases.
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Application Notes
Principle of Trapping ATPase States with AMP-PNP
The catalytic cycle of most ATPases involves a series of conformational changes driven by ATP

binding, hydrolysis, and subsequent product (ADP and Pi) release.[3] For many ATPases, such

as ABC transporters, ATP binding triggers a significant structural rearrangement, like the

dimerization of NBDs, which shifts the transporter from an inward-facing to an outward-facing

conformation.[2][3][4]

AMP-PNP mimics the ATP-bound state, stabilizing the enzyme in its pre-hydrolysis

conformation.[1] For example, in studies of the mycobacterial ABC transporter Rv1217c–

1218c, AMP-PNP binding induced a closed conformation of the NBDs, leading to the collapse

of the outer leaflet cavity and the opening of a periplasmic gate, providing insights into

substrate export.[2] Similarly, in the human mitochondrial ABC transporter ABCB7, AMP-PNP
was used to determine the structure of the inward-facing open conformation at 3.3 Å resolution.

[5][6]

Advantages of Using AMP-PNP:
Stabilization of Pre-Hydrolysis State: It allows for the structural determination of the ATP-

bound state, which is often transient and difficult to capture.

Mechanistic Insights: By comparing the AMP-PNP-bound structure with apo (nucleotide-free)

or ADP-bound structures, researchers can deduce the conformational changes that drive the

enzyme's function.[2]

Homogeneous Sample: It promotes conformational homogeneity in the sample, which is

crucial for high-resolution reconstruction in single-particle cryo-EM.

Limitations and Alternatives:
Imperfect Mimic: The P-N-P bond angle and charge distribution in AMP-PNP differ slightly

from the P-O-P bond in ATP, which can sometimes lead to conformations that do not

perfectly represent the true ATP-bound state.

Slow Hydrolysis: Some ATPases are capable of slowly hydrolyzing AMP-PNP.[7]
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Alternative Analogs: Other non-hydrolyzable analogs like ATPγS (Adenosine 5'-O-[3-

thio]triphosphate) or transition-state analogs like ADP-AlFx can be used to trap different

states (e.g., pre-hydrolysis or transition states for hydrolysis). The choice of analog can be

protein-dependent and may require empirical testing. For instance, studies on the AAA+

ATPase p97 successfully used ATPγS to resolve three distinct coexisting functional states.[5]

Quantitative Data Summary
The following table summarizes quantitative data from several cryo-EM studies of ATPases

utilizing AMP-PNP or other ATP analogs.
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Protein Organism Ligand(s)
PDB /
EMDB ID(s)

Resolution
(Å)

Key Finding
/
Conformati
on
Captured

ABCB7
Homo

sapiens

AMP-PNP,

Mg²⁺

7VGF / EMD-

31967
3.3

Inward-facing

open

conformation.

[5][6][8][9]

Rv1217c–

1218c

Mycobacteriu

m

tuberculosis

AMP-PNP,

Mg²⁺

8K1O / EMD-

36797
3.1

Closed

NBDs,

outward-open

conformation

proposed for

substrate

export.[2]

p97 (VCP)
Homo

sapiens
ATPγS

5FTM / EMD-

3298
3.2

A

conformation

al state

showing

upward

displacement

of the N-

terminal

domain when

ATPγS is

bound to both

D1 and D2

domains.[5]

[10]

p97 (VCP) Homo

sapiens

ATPγS 5FTN / EMD-

3299

3.3 A distinct,

coexisting

functional

state trapped
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with ATPγS.

[1]

BfpD (T4P

ATPase)

Escherichia

coli

ADP, AMP-

PNP
6N5M 3.0

Hexameric

ring with 6-

fold

symmetry,

suggesting a

concerted

hydrolysis

model.[11]

Thorase

(AAA+

ATPase)

Mus

musculus
AMP-PNP N/A N/A

Supported

limited

formation of

helical

filaments

compared to

ATPγS.[12]

[13][14][15]

Experimental Protocols
Below are generalized and specific protocols for the preparation and analysis of AMP-PNP-

bound ATPase samples for cryo-EM.

General Protocol: Sample Preparation with AMP-PNP for
Cryo-EM
This protocol outlines the key steps from purified protein to a vitrified grid ready for imaging.

Protein Purification:

Express and purify the ATPase of interest to >95% homogeneity using standard

chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

The final size-exclusion chromatography step should be performed in a buffer suitable for

cryo-EM (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 1 mM DTT). For
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membrane proteins, include a suitable detergent (e.g., GDN, DDM) at a concentration just

above its critical micelle concentration.

Nucleotide Exchange and Incubation:

Concentrate the purified protein to a working concentration (typically 0.5 - 5 mg/mL).

Add AMP-PNP to a final concentration of 2-5 mM. Ensure MgCl₂ is also present in at least

an equimolar concentration to the nucleotide, as Mg²⁺ is a critical cofactor for nucleotide

binding.

Incubate the protein-nucleotide mixture. Incubation times can vary, but a common starting

point is 30-60 minutes on ice or at 4°C to ensure complete binding and conformational

stabilization.

Cryo-EM Grid Preparation (Vitrification):

Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3) for 30-60 seconds to render the

surface hydrophilic.

Using a vitrification robot (e.g., FEI Vitrobot), apply 3-4 µL of the protein-AMP-PNP sample

to the glow-discharged grid in a chamber maintained at 4°C and 100% humidity.

Blot the grid for 3-6 seconds to remove excess liquid, creating a thin aqueous film.

Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[16]

Cryo-EM Data Acquisition:

Transfer the vitrified grids to a Titan Krios or equivalent transmission electron microscope

operating at 300 kV.

Use automated data collection software (e.g., EPU, SerialEM) to acquire a large dataset of

micrographs on a direct electron detector (e.g., Gatan K2/K3).

Typical parameters include a pixel size of ~1.0 Å/pixel, a total dose of 50-70 e⁻/Å², and

fractionating the exposure into 40-60 movie frames.
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Image Processing and 3D Reconstruction:

Perform movie frame alignment and dose-weighting to correct for beam-induced motion

(e.g., using MotionCor2).

Estimate the contrast transfer function (CTF) for each micrograph (e.g., using CTFFIND4).

[17]

Pick particles automatically using a template-free method (e.g., Laplacian-of-Gaussian) or

template-based picking.

Perform several rounds of 2D classification to remove poor particles and select well-

defined classes.

Generate an ab initio 3D model and perform 3D classification to sort out conformational

heterogeneity.

Select the best particle subset for 3D refinement to generate a high-resolution map.

Example Protocol: Time-Resolved Analysis of V/A-
ATPase
While this specific study used ATP to observe intermediates, the time-resolved methodology

can be adapted for AMP-PNP to study the kinetics of conformational trapping.

Objective: To capture short-lived intermediates during the activation process.

Methodology:

Prepare the nucleotide-free V/A-ATPase in a reaction buffer (e.g., 50 mM Tris-Cl, pH 8.0).

[3]

Initiate the reaction by mixing the enzyme with the buffer containing AMP-PNP and Mg²⁺.

After a specific incubation time (e.g., 5 seconds, 30 seconds, 60 seconds), apply a small

volume of the reaction mixture to a glow-discharged grid.[3][16]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7902551/
https://www.benchchem.com/product/b049629?utm_src=pdf-body
https://www.researchgate.net/publication/366949529_Cryo-EM_analysis_of_VA-ATPase_intermediates_reveals_the_transition_of_the_ground-state_structure_to_steady-state_structures_by_sequential_ATP_binding
https://www.benchchem.com/product/b049629?utm_src=pdf-body
https://www.researchgate.net/publication/366949529_Cryo-EM_analysis_of_VA-ATPase_intermediates_reveals_the_transition_of_the_ground-state_structure_to_steady-state_structures_by_sequential_ATP_binding
https://pmc.ncbi.nlm.nih.gov/articles/PMC9971907/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immediately blot and plunge-freeze the grid in liquid ethane to trap the conformational

state present at that time point.[3][16]

By preparing grids at different time points, one can collect datasets that represent different

stages of the nucleotide-binding and conformational change process, providing a pseudo-

temporal resolution of the event.[16]

Visualizations: Workflows and Pathways
Experimental Workflow for Cryo-EM of ATPases with
AMP-PNP
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Caption: General experimental workflow for ATPase structural studies using AMP-PNP and

cryo-EM.
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Caption: The transport cycle of an ABC transporter showing where AMP-PNP traps the

complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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